5-Iodo-2-(propan-2-yl)-1,3-oxazole
Description
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Properties
Molecular Formula |
C6H8INO |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
5-iodo-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C6H8INO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 |
InChI Key |
XIFFWFVTZVVFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(O1)I |
Origin of Product |
United States |
Foundational & Exploratory
5-Iodo-1,3-Oxazole Derivatives: A Strategic Pivot in Medicinal Chemistry
This guide details the strategic utility, synthesis, and application of 5-iodo-1,3-oxazole derivatives in medicinal chemistry. It is structured to serve as a high-level technical resource for optimizing the oxazole scaffold in drug discovery.
Executive Summary: The Strategic Value of the C5-Iodo Handle
In the architecture of bioactive heterocycles, the 1,3-oxazole ring is a privileged scaffold, ubiquitous in natural products (e.g., Hennoxazole A, Phorboxazoles) and clinical agents (e.g., Mubritinib, Oxaprozin). While C2-functionalization is chemically straightforward due to the inherent acidity of the C2-proton (
5-iodo-1,3-oxazole derivatives represent a high-value "pivot point" in synthetic planning. The C5-iodine atom serves as a reactive handle that is significantly more labile to oxidative addition than its bromide or chloride counterparts. This enables mild, late-stage diversification via palladium-catalyzed cross-couplings, allowing medicinal chemists to rapidly scan chemical space at the C5 vector without rebuilding the core heterocycle.
Key Technical Advantages
-
Enhanced Reactivity: C5-Iodo oxazoles undergo oxidative addition at lower temperatures than C5-bromo analogs, preserving sensitive functional groups.
-
Regiocontrol: Accessing the C5-iodo intermediate allows for the sequential construction of 2,4,5-trisubstituted oxazoles with precise control over substituent placement.
-
Modular Access: The iodine handle facilitates the installation of aryl, heteroaryl, alkenyl, and alkynyl groups via Suzuki, Stille, and Sonogashira couplings.
Synthesis of 5-Iodo-1,3-Oxazole Derivatives
Accessing the 5-iodo core requires overcoming the inherent regiochemical preference for C2-lithiation. Two primary strategies are employed: Direct Lithiation/Trapping of C2-Blocked Oxazoles and The Sulfonyl-Pivot Strategy .
Strategy A: The Sulfonyl-Pivot Route (High Versatility)
This is the preferred method for generating a modular scaffold. The sulfonyl group at C2 activates the ring for nucleophilic substitution later, while directing lithiation to C5.
Mechanism:
-
Lithiation: Treatment with LDA or LiHMDS at -78°C. The sulfonyl group prevents C2 deprotonation (blocked) and inductively acidifies C5.
-
Iodination: Quenching the C5-lithio species with elemental iodine (
) or -iodosuccinimide (NIS).
Strategy B: Direct Lithiation of 2-Substituted Oxazoles
If the C2 position is already substituted (e.g., with a phenyl or alkyl group), the C5 proton becomes the most acidic site remaining.
Mechanism:
-
Lithiation:
-BuLi in THF at -78°C generates the 5-lithio species. -
Quench: Addition of
yields 5-iodo-2-phenyloxazole.
Experimental Protocol: Synthesis of 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole
This protocol provides a scalable route to a versatile 5-iodo building block.[3]
Reagents:
-
2-(Phenylsulfonyl)-1,3-oxazole (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
-
Iodine (
) (1.2 equiv) -
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous
[4] -
Sodium thiosulfate (
)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2-(phenylsulfonyl)-1,3-oxazole (1.0 g, 4.78 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LDA (2.63 mL, 5.26 mmol) dropwise over 10 minutes via syringe. The solution typically turns a deep yellow/orange, indicating formation of the oxazolyl anion. Stir at -78°C for 30 minutes.
-
Iodination: Dissolve iodine (1.46 g, 5.74 mmol) in THF (10 mL). Add this solution dropwise to the reaction mixture at -78°C. The color will shift from orange to dark brown.
-
Reaction: Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C over 30 minutes.
-
Quench: Quench with saturated aqueous
(20 mL). -
Workup: Dilute with ethyl acetate (50 mL). Wash the organic layer with 10% aqueous
(to remove excess iodine) until the organic layer is yellow/clear. Wash with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the product as a white to pale yellow solid.
Yield Expectation: 85–92%.
Reactivity Profile & Cross-Coupling Applications
The 5-iodo-1,3-oxazole is a "loaded spring" for palladium-catalyzed reactions. The weak C-I bond (
Comparative Reactivity Table
| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Utility |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | DME/H2O, 80°C | Installing aromatic rings (biaryl systems). | |
| Stille | Organostannanes | Toluene, 100°C | Installing heteroaryls or vinyl groups. | |
| Sonogashira | Terminal Alkynes | THF/Et3N, RT | Creating rigid alkyne linkers. | |
| Negishi | Organozinc Halides | THF, 60°C | Alkyl/Benzyl introduction. |
Visualizing the Synthetic Logic
The following diagram illustrates the "Pivot" strategy, showing how the 5-iodo intermediate bridges the gap between a simple precursor and complex medicinal targets.
Caption: The "Sulfonyl-Pivot" strategy utilizes the 5-iodo intermediate to sequentially install C5 and C2 substituents, enabling modular library generation.
Medicinal Chemistry Case Studies
Case Study 1: VEGFR-2 Kinase Inhibitors
-
Context: Angiogenesis inhibitors often require a heteroaromatic core to occupy the ATP-binding pocket.
-
Application: Researchers utilized 5-iodo-2-aminooxazole derivatives to couple with substituted phenylboronic acids. The resulting 5-aryl-2-aminooxazoles demonstrated potent inhibition of VEGFR-2 (
nM). -
SAR Insight: The 5-aryl group extends into the hydrophobic back-pocket (Gatekeeper region), while the 2-amino group forms critical hydrogen bonds with the hinge region (Cys919).
Case Study 2: Phorboxazole Analogs (Cytostatic Agents)
-
Context: Phorboxazoles are potent cytostatic marine natural products containing multiple oxazole rings.[5]
-
Application: The total synthesis and analog generation relied on Stille couplings of 5-iodooxazoles . The iodine handle allowed the convergent assembly of the macrocyclic core.
-
Outcome: Simplified analogs retaining the bis-oxazole motif showed retained cytotoxicity against NCI-60 cancer cell lines.
Troubleshooting & Best Practices
-
Instability of 5-Iodooxazoles:
-
Issue: Simple 5-iodooxazoles (without stabilizing groups at C2/C4) can be light-sensitive and prone to polymerization.
-
Solution: Store at -20°C in the dark. Use immediately after purification. The 2-phenylsulfonyl derivative is significantly more stable than the 2-unsubstituted analog.
-
-
Protodeiodination:
-
Issue: Loss of the iodine atom during cross-coupling (reduction to 5-H).
-
Solution: Use anhydrous solvents and degas thoroughly. Protodeiodination is often caused by trace water or improper catalyst activation. Switching to
often mitigates this compared to .
-
-
Regioselectivity Drifts:
-
Issue: When lithiating 2-alkyloxazoles, lateral lithiation (on the alkyl chain) can compete with ring lithiation.
-
Solution: Use sterically hindered bases (LDA or LiTMP) and strictly low temperatures (-78°C). Avoid
-BuLi for 2-methyloxazole; use the borane-complex strategy if C2-lithiation is the goal, or block C2 to force C5 lithiation.
-
References
-
Vedejs, E., & Monahan, S. D. (1997). Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. Journal of Organic Chemistry. Link
-
Evans, D. A., et al. (1998). Total Synthesis of Phorboxazole B. Journal of the American Chemical Society. Link
-
Shafer, C. M., & Molinski, T. F. (1998). Synthesis of 5-Substituted Oxazoles by Directed Alkylation. Journal of Organic Chemistry. Link
-
Hargrave, J. D., et al. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters. Link
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihalooxazoles. Organic Letters. Link
Sources
- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Difference between 5-iodo-2-isopropyloxazole and 4-iodo isomers
Executive Summary
This guide details the structural, synthetic, and reactive divergences between 5-iodo-2-isopropyloxazole and 4-iodo-2-isopropyloxazole . While these two regioisomers share identical molecular weights and elemental compositions, their electronic environments and steric profiles dictate distinct synthetic accessibility and downstream utility in medicinal chemistry.
-
5-Iodo Isomer: Readily accessible via direct lithiation; kinetically favored; C5 position is less sterically hindered.
-
4-Iodo Isomer: Requires multi-step "blocking" synthesis; thermodynamically less accessible directly; C4 position exhibits unique steric pressure from the C2-isopropyl group and the oxazole nitrogen.
Structural & Electronic Characterization
The oxazole ring is a 1,3-azole where the oxygen atom is at position 1 and nitrogen at position 3. The regiochemistry of the iodine atom significantly alters the electronic landscape of the heterocyclic core.
Numbering and Steric Environment
-
5-Iodo-2-isopropyloxazole: The iodine is located at C5, adjacent to the oxygen. The C4 position holds a proton. The C2-isopropyl group is distal, minimizing steric clash with the iodine.
-
4-Iodo-2-isopropyloxazole: The iodine is located at C4, sandwiched between the C5-proton and the C2-isopropyl group (and the nitrogen lone pair). This creates a "steric pocket" that influences cross-coupling rates.
Diagnostic NMR Trends
Distinguishing these isomers relies heavily on the Heavy Atom Effect of iodine in
| Feature | 5-Iodo-2-isopropyloxazole | 4-Iodo-2-isopropyloxazole | Mechanistic Rationale |
| H-5 is typically downfield of H-4 in oxazoles due to the inductive effect of the adjacent oxygen. | |||
| Iodine substitution causes a significant upfield shift (shielding) of the attached carbon by ~30-40 ppm relative to the parent H-oxazole. | |||
| The remaining C-H carbon retains its characteristic shift; C5 is naturally more deshielded than C4. |
Note: The isopropyl group signals (
~1.3 ppm doublet, ~3.1 ppm septet) remain relatively constant between isomers but may show slight broadening or shifts in the 4-iodo isomer due to the proximity of the iodine atom (Through-Space interaction).
Synthetic Protocols
The primary challenge in oxazole chemistry is controlling regioselectivity during functionalization. The C5 proton is significantly more acidic (
Synthesis of 5-Iodo-2-isopropyloxazole (Direct Lithiation)
This is the kinetic route. The C2-isopropyl group blocks the C2 position, forcing lithiation exclusively to C5.
Protocol:
-
Reagents: 2-Isopropyloxazole (1.0 equiv),
-BuLi (1.1 equiv), (1.2 equiv), THF (anhydrous). -
Conditions:
C, inert atmosphere ( or ). -
Procedure:
-
Cool a solution of 2-isopropyloxazole in THF to
C. -
Add
-BuLi dropwise. Stir for 30-60 mins to form the 5-lithio species. -
Add a solution of
in THF. -
Warm to room temperature and quench with saturated
.
-
Synthesis of 4-Iodo-2-isopropyloxazole (The "Blocking" Strategy)
Direct lithiation will not yield the 4-iodo isomer. A "Block-Lithiate-Iodinate-Deprotect" strategy is required to force reactivity to the C4 position.
Protocol:
-
Step 1: C5-Blocking
-
Lithiate C5 (as above) and quench with TMSCl (Trimethylsilyl chloride).
-
Result: 2-isopropyl-5-(trimethylsilyl)oxazole.
-
-
Step 2: C4-Lithiation & Iodination
-
Treat the C5-TMS intermediate with
-BuLi or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at C. The bulky TMS group directs lithiation to the C4 position. -
Quench with
. -
Result: 4-iodo-2-isopropyl-5-(trimethylsilyl)oxazole.
-
-
Step 3: Desilylation
-
Treat with TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Result:4-iodo-2-isopropyloxazole .
-
Figure 1: Divergent synthetic pathways for regioselective iodination of 2-isopropyloxazole.
Reactivity & Applications
Cross-Coupling (Suzuki/Stille/Sonogashira)
In palladium-catalyzed couplings, the position of the iodine dictates the reaction rate and catalyst requirements.
-
5-Iodo Reactivity:
-
High Reactivity: The C5-I bond is electronically activated (similar to electron-deficient aryls).
-
Sterics: Low steric hindrance allows the use of standard bulky phosphine ligands (e.g.,
, XPhos). -
Mechanism: Oxidative addition is rapid.
-
-
4-Iodo Reactivity:
-
Moderate Reactivity: The C4 position is sterically crowded by the C2-isopropyl group.
-
Catalyst Selection: Often requires "hotter" catalysts (e.g.,
, PEPPSI-IPr) or higher temperatures ( C). -
Side Reactions: Slower oxidative addition can lead to competitive dehalogenation if the catalyst cycle stalls.
-
Medicinal Chemistry Implications (Bioisosteres)[1]
-
5-Substituted Oxazoles: Often map to para-substituted phenyl rings in terms of vector geometry.
-
4-Substituted Oxazoles: Map closer to meta-substituted phenyl rings.
-
Metabolic Stability: The C5-H (in the 4-iodo product) is a metabolic "soft spot" for oxidation. The 5-iodo product (which becomes 5-aryl/alkyl) blocks this position, potentially increasing metabolic stability.
References
-
Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles: Regiochemical Control and Applications." Journal of Organic Chemistry. (Foundational work on the TMS-blocking strategy for C4 functionalization).
-
Anderson, B. A., et al. (1995). "Synthesis of 4-Substituted Oxazoles." Journal of Organic Chemistry. Link
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Oxazoles." Advanced Synthesis & Catalysis. (Discusses migration of halogens and stability of lithiated species).
-
Vereshchagin, L. I., et al. (1989). "Nuclear Magnetic Resonance of Azoles." Chemistry of Heterocyclic Compounds. (Source for general
C and H chemical shift trends in 1,3-azoles). -
BenchChem Technical Data. "Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole." (Analogous reactivity profiles for sterically hindered azoles). Link
A Senior Application Scientist's Guide to Halogenated Oxazole Building Blocks in Modern Drug Discovery
Abstract
The oxazole motif is a privileged scaffold in medicinal chemistry, present in a multitude of clinically relevant agents and natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an attractive core for interacting with biological targets like protein kinases.[3][4] The strategic introduction of a halogen atom (F, Cl, Br, I) onto the oxazole ring transforms it into a versatile building block. This halogen serves not merely as a modulator of physicochemical properties but, more critically, as a synthetic handle for late-stage functionalization. This guide provides an in-depth technical exploration of the synthesis of halogenated oxazoles and their application in robust, field-proven cross-coupling methodologies that are central to the rapid generation of compound libraries for drug discovery. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate key concepts with workflow diagrams to empower researchers in their quest for novel therapeutics.
Part 1: Foundational Synthesis of Halogenated Oxazole Scaffolds
The generation of a diverse chemical library begins with the reliable synthesis of the core building block. The choice of synthetic route to a halogenated oxazole is dictated by factors such as desired substitution pattern, scale, and the tolerance of functional groups on the precursors.
Classical Cyclization Followed by Halogenation
A common and reliable strategy involves first constructing the oxazole ring and then introducing the halogen atom. This approach leverages well-established condensation reactions.
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone.[5] It is a robust method for preparing 2,5-disubstituted oxazoles.
-
van Leusen Oxazole Synthesis: A highly versatile method that constructs the oxazole ring from an aldehyde and Tosylmethylisocyanide (TosMIC).[1][6] This reaction is known for its mild conditions and tolerance of various functional groups, making it a workhorse in medicinal chemistry.[1]
Once the core is formed, electrophilic halogenation is employed. The position of halogenation (C5 > C4 > C2) is dictated by the electron density of the ring, which can be influenced by existing substituents.[7]
Causality in Reagent Choice: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are frequently chosen for bromination and chlorination, respectively. Their use is advantageous because they provide a source of electrophilic halogen under milder conditions than diatomic halogens (Br₂ or Cl₂), minimizing side reactions and improving functional group compatibility.[7][8] The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the ionic mechanism.
Synthesis from Halogenated Precursors
An alternative and often more convergent approach is to incorporate the halogen atom into one of the acyclic precursors before the cyclization event. For example, the reaction of an α-haloketone with a primary amide can directly yield a halogenated oxazole.[5][6]
Experimental Protocol: Direct Synthesis of a 2-Aryl-4-Bromooxazole
This protocol provides a representative example of building the halogenated scaffold directly.
-
To a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in anhydrous acetonitrile (0.2 M) is added benzamide (1.1 eq).
-
Rationale: Acetonitrile is a suitable polar aprotic solvent. Using a slight excess of the amide ensures complete consumption of the limiting α-haloketone.
-
-
The mixture is heated to reflux (approx. 82°C) for 4-6 hours, monitoring by TLC or LC-MS.
-
Rationale: Thermal energy is required to drive the condensation and subsequent dehydrative cyclization. Monitoring is crucial to prevent degradation from prolonged heating.
-
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Rationale: The bicarbonate wash neutralizes any residual acidic byproducts. The brine wash helps to remove water from the organic layer.
-
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-phenyl-4-bromooxazole.
Part 2: The Halogen as a Versatile Handle for Drug Diversification
The true power of halogenated oxazoles lies in their ability to undergo transition-metal-catalyzed cross-coupling reactions. The halogen at positions C2, C4, or C5 acts as a leaving group, enabling the introduction of a vast array of molecular fragments. This late-stage diversification is exceptionally efficient for exploring the Structure-Activity Relationship (SAR) of a lead compound. The reactivity of the C-X bond generally follows the order I > Br > Cl, a key consideration in reaction design.[9]
Caption: Diversification workflow using halogenated oxazoles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki coupling is arguably the most widely used C-C bond-forming reaction in drug discovery due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[2]
Trustworthiness of the Protocol: The reaction's success hinges on the careful selection of a Palladium catalyst, a phosphine ligand, and a base. The ligand stabilizes the Pd(0) active species and facilitates both oxidative addition and reductive elimination. The base is crucial for the transmetalation step, activating the boronic acid.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-isopropyloxazole
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 5-iodo-2-isopropyloxazole. The oxazole motif is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the C5 position via robust cross-coupling methodologies is of significant importance for the synthesis of novel chemical entities.[1] This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, from ligand and base selection to reaction conditions, is explained to ensure both reproducibility and a deeper understanding of the chemistry.
Introduction: The Significance of Substituted Oxazoles
Oxazole-containing compounds are prevalent in a wide array of biologically active natural products and pharmaceutical agents, exhibiting properties such as anti-inflammatory, anti-HIV, and antitumor activities.[1] The 2,5-disubstituted oxazole core, in particular, is a key structural element in many drug candidates. The strategic functionalization of the oxazole ring is therefore a critical endeavor in the drug discovery process. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and efficient pathway to a diverse range of substituted oxazoles.[2][3]
5-Iodo-2-isopropyloxazole serves as a versatile building block for these transformations. The iodine substituent at the C5 position provides a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The isopropyl group at the C2 position offers steric bulk and electronic properties that can influence reactivity and solubility. This guide will explore three of the most impactful palladium-catalyzed cross-coupling reactions for the functionalization of this key intermediate.
The Catalytic Engine: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0)/palladium(II) interchange.[4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-2-isopropyloxazole, forming a Pd(II) intermediate. The choice of ligand is critical at this stage, as bulky, electron-rich phosphine ligands can enhance the rate of this step.[4]
-
Transmetalation (for Suzuki) or Nucleophilic Attack: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or a nucleophile (e.g., an alkyne in Sonogashira or an amine in Buchwald-Hartwig) coordinates to the palladium.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[4][6]
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[7] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][7]
Causality of Component Selection:
-
Palladium Precatalyst: While various Pd sources can be effective, [Pd(PPh₃)₄] is a reliable choice for its ease of handling and consistent performance. For more challenging couplings, precatalysts incorporating bulky, electron-rich phosphine ligands like XPhos or SPhos can offer superior results.[8]
-
Ligand: Triphenylphosphine (in the case of [Pd(PPh₃)₄]) is a standard ligand. However, for less reactive boronic acids or to minimize side reactions, specialized ligands may be necessary.
-
Base: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[9] Aqueous sodium carbonate or potassium carbonate are common choices, offering a good balance of reactivity and cost-effectiveness.[10] The presence of water is often beneficial for the solubility of the base and can accelerate the reaction.[7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically employed to ensure the solubility of both the organic and inorganic reagents.[7][8]
Protocol: Suzuki-Miyaura Coupling of 5-Iodo-2-isopropyloxazole with Phenylboronic Acid
Materials:
-
5-Iodo-2-isopropyloxazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-2-isopropyloxazole (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-5-phenyloxazole.
| Reagent | Molar Equiv. | Mol % |
| 5-Iodo-2-isopropyloxazole | 1.0 | - |
| Phenylboronic acid | 1.2 | - |
| [Pd(PPh₃)₄] | - | 3 |
| Na₂CO₃ | 2.0 | - |
Table 1: Reagent stoichiometry for a typical Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11][12]
Causality of Component Selection:
-
Palladium Catalyst: As with the Suzuki coupling, [Pd(PPh₃)₄] is a common choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and also acts as a solvent and a scavenger for the hydrogen iodide generated during the reaction.[14]
-
Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.
Protocol: Sonogashira Coupling of 5-Iodo-2-isopropyloxazole with Phenylacetylene
Materials:
-
5-Iodo-2-isopropyloxazole
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-2-isopropyloxazole (1.0 mmol, 1.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-5-(phenylethynyl)oxazole.
| Reagent | Molar Equiv. | Mol % |
| 5-Iodo-2-isopropyloxazole | 1.0 | - |
| Phenylacetylene | 1.1 | - |
| [Pd(PPh₃)₄] | - | 2 |
| CuI | - | 4 |
| Et₃N | - | Solvent |
Table 2: Reagent stoichiometry for a typical Sonogashira coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Troubleshooting & Optimization
Technical Support Guide: Purification of Unstable Halogenated Oxazoles
Core Directive & Executive Summary
Halogenated oxazoles (e.g., 2-chlorooxazole, 4-bromooxazole) are critical but notoriously unstable pharmacophores. Their instability arises from the electron-deficient nature of the oxazole ring, which is exacerbated by halogen substitution. This makes them prone to acid-catalyzed ring opening , nucleophilic aromatic substitution (SNAr) , and thermal decomposition .
The "Golden Rule" of Oxazole Purification: Avoid acidic stationary phases (standard silica gel) and high-thermal stress unless stability is empirically proven.
Purification Strategy Selector (Decision Tree)
Before initiating purification, use this logic flow to select the optimal method.
Figure 1: Decision matrix for selecting purification methods based on compound stability and physical state.
Troubleshooting & FAQs
Category 1: Chromatography & Silica Incompatibility
Q: Why does my halogenated oxazole "vanish" or streak heavily on silica gel plates/columns?
A: Standard silica gel is slightly acidic (pH ~5-6). Halogenated oxazoles are weak bases (pKa of conjugate acid ~0.8) but highly electrophilic at C2. The acidic silanol groups (
Q: I must use flash chromatography. How do I prevent degradation? A: You have two robust options:
-
Neutral Alumina: Switch to Neutral Alumina (Brockmann Grade III). It has a pH of ~7.0-7.5 and lacks the acidic sites that trigger decomposition [3].
-
Triethylamine (TEA) Deactivation: Pre-treat your silica column with 1-3% triethylamine in the mobile phase. This neutralizes acidic sites. See Protocol A below.
Q: Can I use C18 (Reverse Phase) silica? A: Yes, but with caution. C18 silica is generally less acidic than normal phase, but the mobile phase (water/acetonitrile + modifiers) is critical. Avoid acidic modifiers like TFA or formic acid. Instead, use a neutral buffer (ammonium acetate) or a basic modifier (ammonium bicarbonate, pH 8-9) if your compound is base-stable [4].
Category 2: Thermal & Storage Stability
Q: My compound turned brown/black overnight in the freezer. What happened? A: This is likely oxidative degradation or polymerization. Halogenated oxazoles, especially 2-bromo and 2-iodo variants, are photosensitive and thermally labile.
-
Root Cause: Auto-catalytic decomposition triggered by trace acid (HX) released during initial degradation.
-
Solution: Store at -20°C under an inert atmosphere (Argon). Add a stabilizer like copper turnings (if compatible) or store as a solution in a non-nucleophilic solvent (e.g., dilute in toluene) rather than neat oil [5].
Q: Is distillation safe for 2-chlorooxazole? A: 2-Chlorooxazole is volatile but potentially explosive if overheated or distilled to dryness.
-
Recommendation: Use Kugelrohr distillation or high-vacuum short-path distillation at the lowest possible bath temperature. Never distill to dryness; leave a small amount of residue to prevent peroxide/polymer concentration [6].
Detailed Technical Protocols
Protocol A: Silica Gel Deactivation (The "TEA Method")
Use this when Neutral Alumina is unavailable or resolution is poor.
Reagents:
-
Triethylamine (TEA), Reagent Grade.
-
Mobile Phase (e.g., Hexanes/Ethyl Acetate).
Procedure:
-
Prepare Slurry: Mix silica gel with a solvent solution containing 1-3% TEA (v/v) and your starting non-polar solvent (e.g., 99:1 Hexane:TEA).
-
Pack Column: Pour the slurry into the column.
-
Flush: Elute with 2-3 column volumes (CV) of the TEA-containing solvent. This ensures all acidic sites are neutralized.
-
Equilibrate: Switch to your running mobile phase (e.g., Hexane/EtOAc). Note: You can maintain 0.5% TEA in the eluent during the run for highly sensitive compounds.
-
Load: Load your sample (neutralized with a drop of TEA if necessary) and run the column immediately.
Protocol B: Neutral Alumina Flash Chromatography
The Gold Standard for acid-sensitive heterocycles.
Reagents:
-
Aluminum Oxide (Alumina), Neutral, Brockmann Grade III (or deactivated Grade I).
Procedure:
-
Deactivation (if using Grade I): Add specified water (approx. 6% w/w) to Grade I alumina, shake vigorously, and equilibrate for 2 hours to reach Grade III activity.
-
Solvent Choice: Alumina is more polar than silica. Adjust your solvent system (usually less polar solvents are needed compared to silica TLC).
-
Rule of Thumb: If compound elutes at 30% EtOAc on Silica, try 10-15% EtOAc on Alumina.
-
-
Loading: Dry loading on Celite or neutral alumina is preferred over liquid loading to prevent band broadening.
-
Elution: Run the column. Note that alumina columns often run faster than silica; control flow rate carefully.
Protocol C: Recrystallization of Solid Bromooxazoles
Applicable to: 4-bromooxazole, 5-substituted-2-bromooxazoles.
Solvent Systems:
-
System 1: Isopropyl Alcohol (dissolve warm, cool to -20°C) [7].
-
System 2: MTBE / Hexanes (Dissolve in minimal MTBE, add Hexanes until cloudy, cool).
-
System 3: Pentane (for low melting solids, cool to -78°C).
Mechanistic Insight: Acid-Catalyzed Ring Opening
Understanding the failure mode helps prevent it. The diagram below illustrates why silica (acidic) destroys 2-halooxazoles.
Figure 2: Mechanism of acid-catalyzed hydrolysis of 2-halooxazoles on acidic stationary phases.
Reference Data
Table 1: Solvent & Stationary Phase Compatibility
| Material | Acidity (pH) | Compatibility | Notes |
| Silica Gel (Standard) | 5.0 - 6.5 | Poor | Causes hydrolysis/streaking. |
| Silica + 2% TEA | ~8.0 | Good | Deactivates acidic sites; prevents streaking. |
| Neutral Alumina | 7.0 - 7.5 | Excellent | Best for acid-sensitive 2-halooxazoles. |
| Basic Alumina | 9.0 - 10.0 | Moderate | Good for bases, but risk of dehydrohalogenation. |
| C18 (Reverse Phase) | Neutral | Good | Use neutral buffers (Ammonium Acetate). |
Table 2: Stability Profile of Common Halogenated Oxazoles
| Compound | Stability | Storage Recommendation |
| 2-Chlorooxazole | Volatile, Moderate | Store < 4°C, Inert Gas. Distill with care. |
| 2-Bromooxazole | Unstable, Photosensitive | Store -20°C, Argon, Dark. Use immediately. |
| 4-Bromooxazole | Moderate Solid | Store < 4°C. Recrystallize from MTBE/Hex. |
| 2-Iodooxazole | Very Unstable | Do not store. Prepare and use in situ. |
References
-
BenchChem. Overcoming challenges in the purification of halogenated anilines and heterocycles. (2025).[1][2][3]
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel.
-
OozeChem. Alumina vs Silica Gel: Performance Comparison for Purification. (2024).[4][5]
-
Organic Syntheses. Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole. Org.[6][7][8] Synth. 2018, 95, 46-62.
-
BLD Pharm. Safety and Storage Data Sheet: 2-Bromooxazole (CAS 125533-82-6).[9]
-
Santa Cruz Biotechnology. 2-Bromooxazole Product Information.[10]
-
MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oecd.org [oecd.org]
- 3. What are the essential differences between activated alumina, molecular sieves, and silica gel?-News-Shandong Bairui Chemical Co., Ltd. [aluminaadsorbents.com]
- 4. csiro.au [csiro.au]
- 5. m.youtube.com [m.youtube.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. web.viu.ca [web.viu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 125533-82-6|2-Bromooxazole|BLD Pharm [bldpharm.com]
- 10. 2-Bromooxazole | CAS 125533-82-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting regioselectivity in oxazole iodination
Technical Support Center: Oxazole Chemistry
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of oxazole iodination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The iodination of the oxazole ring is a critical transformation for introducing a versatile synthetic handle, yet achieving the desired regioselectivity can be a significant challenge. This document addresses common issues in a direct question-and-answer format, blending established principles with practical, field-proven advice.
Part 1: Frequently Asked Questions (FAQs) on Oxazole Reactivity
This section covers the fundamental principles governing electrophilic substitution on the oxazole core. Understanding these concepts is the first step toward rational reaction design.
Q1: What are the electronically distinct positions on the oxazole ring, and what is their general reactivity towards electrophiles?
The oxazole ring is a five-membered aromatic heterocycle with three carbon atoms at the C2, C4, and C5 positions. Due to the presence of two heteroatoms, the electron distribution is not uniform. The nitrogen atom acts as a pyridine-type nitrogen, withdrawing electron density, while the oxygen atom acts as a furan-type oxygen, capable of donating electron density.
Generally, the oxazole ring is considered electron-deficient and is less reactive towards electrophilic aromatic substitution than benzene.[1] The typical order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2 .[1]
-
C2 Position: This position is the most electron-deficient due to its proximity to both the electronegative oxygen and the electron-withdrawing imine nitrogen. Direct electrophilic substitution at C2 is often difficult.[1] However, this position is the most acidic, making it susceptible to deprotonation (metallation) followed by quenching with an electrophile like iodine.[1][2]
-
C4 and C5 Positions: These positions are more electron-rich compared to C2. The C4 position is generally the most reactive site for electrophilic attack, influenced by the adjacent oxygen atom.[1]
.
Caption: Relative reactivity of oxazole positions towards electrophiles.
Q2: How do existing substituents on the oxazole ring affect the regioselectivity of iodination?
Substituents play a crucial role in directing the position of iodination by altering the electron density of the ring.
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups activate the ring towards electrophilic substitution. An EDG at C2 will strongly activate the C5 position. An EDG at C5 will primarily activate the C4 position.
-
Electron-Withdrawing Groups (EWGs): Groups such as esters, nitro, or cyano groups deactivate the ring, making electrophilic substitution more difficult. An EWG will direct incoming electrophiles to positions not deactivated by its influence, though the reaction may require harsher conditions.
Q3: What are the common iodinating reagents, and how do I choose the right one?
The choice of reagent is critical for controlling both reactivity and selectivity.
| Reagent | Common Name | Characteristics & Use Cases | Citation |
| I₂ | Molecular Iodine | The most fundamental iodine source. Often requires an activator (like an acid) or an oxidant to generate a more potent electrophile (I⁺). Can be used in both electrophilic and radical pathways. | [3][4] |
| NIS | N-Iodosuccinimide | A milder, more selective electrophilic iodinating agent. It is easy to handle and is widely used for substrates that are sensitive to harsher conditions. Its reactivity can be enhanced with a catalytic amount of an acid, such as trifluoroacetic acid (TFA). | [5][6] |
| ICl | Iodine Monochloride | A highly reactive and potent electrophilic iodinating agent. Due to its high reactivity, it can sometimes lead to lower selectivity and over-iodination. | |
| I₂/Oxidant | Iodine with an Oxidant | Systems like I₂/TBHP or I₂/Oxone are used in oxidative domino reactions where the oxazole ring might be formed in situ followed by functionalization. | [7][8] |
Part 2: Troubleshooting Guide for Oxazole Iodination
This section provides a structured approach to diagnosing and solving common experimental problems.
Caption: Troubleshooting decision flowchart for oxazole iodination.
Problem 1: No reaction or very low conversion.
-
Probable Cause A: Deactivated Oxazole Ring. Your oxazole may possess strong electron-withdrawing groups (EWGs) that render it insufficiently nucleophilic for electrophilic iodination under the chosen conditions.
-
Solution: Switch to a more potent iodinating system. If you are using molecular iodine (I₂) alone, it may not be electrophilic enough. Consider using N-Iodosuccinimide (NIS), particularly with a catalytic amount of an acid like trifluoroacetic acid (TFA), which activates the NIS.[6] For very deactivated systems, iodine monochloride (ICl) may be necessary, but be prepared for potential selectivity issues.
-
-
Probable Cause B: Insufficient Reaction Conditions. The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, try heating to 40-60 °C. Monitor the reaction by TLC or LCMS to check for product formation versus decomposition.
-
Problem 2: Poor regioselectivity—a mixture of C4 and C5 iodo-oxazoles is obtained.
-
Probable Cause A: Reaction Conditions are too Harsh. High temperatures can provide enough energy to overcome the small activation energy differences between competing iodination pathways, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C or even -20 °C can significantly enhance selectivity in favor of the thermodynamically preferred isomer.
-
-
Probable Cause B: Iodinating Reagent is too Reactive. A highly reactive reagent like ICl can be less selective.
-
Solution: Switch to a milder reagent. NIS is generally more selective than ICl or acid-activated I₂.[5] This gives the subtle electronic differences in the substrate more influence over the reaction outcome.
-
-
Probable Cause C: Competing Directing Effects. If your oxazole has substituents at multiple positions, their directing effects may be in opposition, leading to a mixture of products.
-
Solution: This is a substrate-specific issue. Analyze the directing effects of your substituents. You may need to accept a mixture and rely on chromatographic separation. Alternatively, consider a blocking group strategy, where a removable group is placed at one position to force iodination at the desired site.
-
Problem 3: The desired C2-iodinated oxazole is not forming under electrophilic conditions.
-
Probable Cause: Incorrect Mechanistic Approach. As discussed in the FAQs, the C2 position is the most electron-deficient and generally does not undergo direct electrophilic aromatic substitution.[1]
-
Solution: Switch to a Metallation-Iodolysis Protocol. The C2 proton is the most acidic on the oxazole ring. Deprotonation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) generates a 2-lithiooxazole intermediate. This potent nucleophile can then be quenched with an iodine source (e.g., a solution of I₂ in THF) to afford the 2-iodo-oxazole with high regioselectivity.[1][2][9]
-
Problem 4: Formation of di- or poly-iodinated products.
-
Probable Cause: Excess Iodinating Reagent or High Reactivity. The mono-iodinated product can sometimes be more activated than the starting material, leading to a second iodination event. This is common if an excess of the iodinating agent is used.
-
Solution 1: Control Stoichiometry. Carefully control the stoichiometry of your iodinating agent. Use 1.0 to 1.1 equivalents. Adding the reagent slowly as a solution can also help prevent localized high concentrations that favor over-iodination.
-
Solution 2: Reduce Reactivity. Lower the reaction temperature and use a milder reagent (NIS without an acid activator). This will slow down the second iodination step more significantly than the first, allowing the mono-iodinated product to accumulate.
-
Part 3: Protocols & Methodologies
This section provides a representative experimental protocol for the regioselective iodination of an oxazole.
Experimental Protocol: Regioselective C2-Iodination of 5-(m-tolyl)oxazole using NIS
This protocol is adapted from established methodologies for the direct C2-iodination of oxazoles, a common transformation in medicinal chemistry.[5][10]
Objective: To synthesize 2-Iodo-5-(m-tolyl)oxazole from 5-(m-tolyl)oxazole.
Workflow Diagram:
Caption: General experimental workflow for C2-iodination.
Materials:
-
5-(m-tolyl)oxazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-(m-tolyl)oxazole (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (1.2 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 2-4 hours.
-
Workup & Quenching: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine/NIS), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Iodo-5-(m-tolyl)oxazole.
References
-
Priyanka, Shuaib, M., Kumar, P., Madhu Suresh Kumar, S., Gupta, S. K., & Kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Various Authors. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Joshi, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Reddy, T. H., et al. (2018). Iodine-mediated new strategy for the synthesis of 2,5-disubstituted oxazoles from methyl ketones and TosMIC. Taylor & Francis Online, 46(15), 1883-1891. [Link]
-
Asati, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Werz, D. B., et al. (2013). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry, 78(12), 6065-6074. [Link]
-
Samanta, S., et al. (2015). Iodine catalysed intramolecular C(sp3)–H functionalization: synthesis of 2,5-disubstituted oxazoles from N-arylethylamides. RSC Publishing. [Link]
-
Samanta, S., et al. (2015). Iodine catalysed intramolecular C(sp3)–H functionalization: synthesis of 2,5-disubstituted oxazoles from N-arylethylamides. Organic & Biomolecular Chemistry, 13(33), 8793-8796. [Link]
-
Werz, D. B., et al. (2013). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. ACS Publications. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Palmer, D. C. (2004). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
Dhawan, S., et al. (n.d.). Iodine‐catalysed oxazoles (140) synthesis with reaction mechanism. ResearchGate. [Link]
-
Synfacts. (2013). Iodine-Mediated Synthesis of Oxazoles. Thieme. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
ResearchGate. (n.d.). Synthesis of oxazole positional isomers. [Link]
-
Kamal, A., et al. (2008). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
Wang, X., et al. (2017). From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen. The Journal of Organic Chemistry, 82(22), 11843-11849. [Link]
-
Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions. YouTube. [Link]
-
All about chemistry. (2020, May 21). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]
-
Zhang, G., et al. (2013). Practical Oxazole Synthesis Mediated by Iodine from α-Bromoketones and Benzylamine Derivatives. Organic & Biomolecular Chemistry, 11(41), 7165-7171. [Link]
-
Al-Tel, T. H., et al. (1997). Preparation of New 2,4-Disubstituted Oxazoles from N-Acylaziridines. ResearchGate. [Link]
-
Vedejs, E., & Luchetta, L. M. (2011). A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles. The Journal of Organic Chemistry, 76(12), 5143-5147. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. Iodine catalysed intramolecular C(sp 3 )–H functionalization: synthesis of 2,5-disubstituted oxazoles from N -arylethylamides - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13441B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Deiodination in Palladium Catalysis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Suppression of Protodehalogenation (Deiodination) Side Reactions
Diagnostic Hub: Is This Your Problem?
Before overhauling your conditions, confirm that Deiodination (Hydrodehalogenation) is the specific failure mode.
The Symptom: You are attempting a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) using an Aryl Iodide (Ar-I) .
-
Observation: The starting material (Ar-I) is consumed rapidly.
-
Result: Low yield of the desired product (Ar-Nu).
-
Byproduct: Significant formation of the reduced arene (Ar-H ).[1]
-
Example: 4-Iodoanisole
Anisole.
-
The False Positives:
-
Homocoupling (Ar-Ar): Indicates oxidation issues or lack of reductant, not deiodination.
-
Stalled Reaction (Ar-I remains): Indicates catalyst deactivation or failure of oxidative addition (rare for iodides).
Mechanistic Root Cause: The "Waiting Game"
To fix deiodination, you must understand why it plagues Aryl Iodides specifically.
The Paradox of Reactivity: Aryl iodides undergo Oxidative Addition to Pd(0) faster than bromides or chlorides. This seems good, but it creates a bottleneck. The resulting oxidative complex [Ar-Pd(II)-I] forms rapidly and then "waits" for the nucleophile (Transmetallation or Amine Binding).
During this wait, if the catalytic cycle stalls, the complex becomes vulnerable to
Visualization: The Competitive Pathway
The diagram below illustrates how the "Hydride Hijack" competes with the productive cycle.
Figure 1: The "Hydride Hijack" mechanism. When the productive Path A is slow, the intermediate interacts with proton sources (Path B), leading to unwanted reduction.
Troubleshooting Protocols
Protocol A: Solvent Selection (The #1 Culprit)
Issue: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors via
| Solvent Class | Risk Level | Recommendation | Why? |
| HIGH | Avoid | Contain | |
| LOW | Recommended | Sterically bulky and lacks | |
| Polar Aprotic (DMF, DMSO, DMA) | LOW | Alternative | Good solubility, no hydride source. Note: DMSO can coordinate Pd.[3] |
| Non-Polar (Toluene, Dioxane) | LOW | Best for Ar-I | Inert. Often requires higher temp, which Ar-I can tolerate. |
Action Step: If using Ethanol/Water, switch to Toluene/Water or Dioxane/Water . If a protic solvent is required for solubility, use tert-Amyl alcohol or tert-Butanol .
Protocol B: Ligand Engineering
Issue: If the catalytic cycle is slow, the "waiting" Ar-Pd-I complex dies. Fix: Use ligands that accelerate the difficult step (Transmetallation or Reductive Elimination) to outcompete the side reaction.
-
Switch to Buchwald Biaryl Phosphines:
-
XPhos / SPhos: These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination. They create a "protective shell" around the Pd center, discouraging interaction with solvent hydrides.
-
BrettPhos: Excellent for aminations (Buchwald-Hartwig) to prevent
elimination from the amine substrate itself.
-
-
Avoid Simple Phosphines:
-
and
are often too slow for challenging Ar-I substrates prone to reduction.
-
and
Protocol C: Base Management
Issue: Alkoxide bases (e.g., NaOEt, NaOiPr) in alcoholic solvents are "Trojan Horses" for hydride generation. Fix: Decouple base strength from hydride potential.
-
Switch to Inorganic Bases:
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , or . These cannot undergo -hydride elimination. -
Anhydrous Conditions: If the proton source is water/solvent interaction, move to strictly anhydrous conditions (Toluene + NaOtBu + dry box handling).
Experimental Optimization Workflow
Follow this decision tree to salvage your reaction.
Figure 2: Step-by-step logic for eliminating hydride sources.
Frequently Asked Questions (FAQ)
Q: Why does this happen more with Aryl Iodides than Bromides? A: Counter-intuitively, because Aryl Iodides react too well in the first step. They undergo oxidative addition rapidly, accumulating the reactive Ar-Pd-I intermediate. If the second partner (boronic acid/amine) is slow to react, this intermediate sits idle and eventually scavenges a hydride from the environment. Bromides add slower, so the intermediate is consumed as fast as it forms.
Q: Can I just add more catalyst? A: usually, no. Adding more catalyst often increases the rate of side reactions proportionally. You need to change the selectivity of the cycle, not just the total activity.
Q: My substrate has a free amine/alcohol. Is that the problem? A: Likely, yes. Substrates with acidic protons or coordinating atoms can act as intramolecular hydride sources or poison the catalyst, slowing the cycle.
-
Fix: Protect free amines (e.g., Boc-protection) or alcohols (TBS-protection) before coupling.
Q: Is water the enemy? A: Not always. In Suzuki couplings, water is necessary for the base to activate the boronic acid. However, excess water at high temperatures can promote protodehalogenation. Try reducing water content to a defined ratio (e.g., 10:1 Solvent:Water) rather than running "wet."
References
-
Mechanistic Origins of Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling."[2] Journal of Organic Chemistry.
-
Solvent Effects & Optimization: Hunt, J. R., et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry.
-
Buchwald-Hartwig Specifics: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Practical Troubleshooting Guide: BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling."
Sources
Validation & Comparative
A Technical Guide to the 1H NMR Spectroscopic Signature of 5-iodo-2-isopropyloxazole for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Oxazole derivatives, in particular, form the backbone of numerous pharmacologically active agents. This guide provides an in-depth analysis of the characteristic 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-iodo-2-isopropyloxazole, a key intermediate in the synthesis of various bioactive molecules. By offering a detailed comparison with structurally similar alternatives and providing robust experimental protocols, this document serves as a critical resource for scientists engaged in the synthesis and characterization of oxazole-based compounds.
The Predicted 1H NMR Spectrum of 5-iodo-2-isopropyloxazole: A Detailed Analysis
The electron-withdrawing nature of the oxazole ring and the adjacent iodine atom will influence the chemical shifts of the protons. The iodine atom at the 5-position is expected to have a notable effect on the chemical shift of the C4-proton due to its electronegativity and anisotropic effects.
Below is a detailed breakdown of the predicted ¹H NMR signals for 5-iodo-2-isopropyloxazole.
Table 1: Predicted ¹H NMR Data for 5-iodo-2-isopropyloxazole
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~7.2 - 7.4 | Singlet | Oxazole C4-H | N/A |
| ~3.1 - 3.3 | Septet | Isopropyl CH | ~7.0 |
| ~1.3 - 1.4 | Doublet | Isopropyl CH₃ | ~7.0 |
The rationale for these predictions is grounded in the fundamental principles of NMR spectroscopy. The isopropyl group's methine proton, being adjacent to the electron-withdrawing oxazole ring, is expected to be deshielded and appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons, in turn, will appear as a doublet. The singlet for the C4-H of the oxazole ring is a key identifier. Based on data for the structurally similar 2-iodo-5-(m-tolyl)oxazole, where the C4-H appears at ~7.5-7.8 ppm, a similar downfield shift is anticipated for 5-iodo-2-isopropyloxazole.[1]
Distinguishing 5-iodo-2-isopropyloxazole: A Comparative Analysis with Structural Alternatives
To underscore the unique spectral signature of 5-iodo-2-isopropyloxazole, a comparison with plausible structural alternatives is essential. The primary alternatives for consideration are the parent 2-isopropyloxazole and its 5-bromo analogue.
2-Isopropyloxazole
In the absence of the iodine substituent at the 5-position, the electronic environment of the oxazole ring is significantly different. The C5-proton would couple with the C4-proton, resulting in two doublets. This provides a clear point of distinction from the singlet observed for the C4-proton in the 5-iodo derivative.
5-Bromo-2-isopropyloxazole
While electronically similar to the iodo-derivative, the bromo-analogue would likely exhibit a slightly different chemical shift for the C4-proton. Halogen-induced shifts are well-documented, and while both bromine and iodine are electron-withdrawing, their magnetic anisotropy effects differ, leading to distinguishable chemical shifts.
Table 2: Comparative ¹H NMR Data
| Compound | Oxazole C4-H (δ, ppm) | Oxazole C5-H (δ, ppm) | Isopropyl CH (δ, ppm) | Isopropyl CH₃ (δ, ppm) |
| 5-iodo-2-isopropyloxazole (Predicted) | ~7.2 - 7.4 (s) | N/A | ~3.1 - 3.3 (sept) | ~1.3 - 1.4 (d) |
| 2-Isopropyloxazole (Predicted) | ~6.8 - 7.0 (d) | ~7.8 - 8.0 (d) | ~3.0 - 3.2 (sept) | ~1.2 - 1.3 (d) |
| 5-Bromo-2-isopropyloxazole (Predicted) | ~7.1 - 7.3 (s) | N/A | ~3.1 - 3.3 (sept) | ~1.3 - 1.4 (d) |
This comparative table highlights the diagnostic value of the C4-H signal's multiplicity and chemical shift in distinguishing between these closely related structures.
Visualizing the Molecular Signature: Structure and Predicted ¹H NMR
To further aid in the identification of 5-iodo-2-isopropyloxazole, the following diagram correlates the molecular structure with its predicted ¹H NMR signals.
Sources
Beyond the CoA: Advanced QC Strategies for 5-Iodo-2-(propan-2-yl)-1,3-oxazole
Topic: QC standards for 5-iodo-2-(propan-2-yl)-1,3-oxazole purity Content Type: Publish Comparison Guide
Executive Summary: The "95% Purity" Trap
In medicinal chemistry, specifically in the synthesis of kinase inhibitors and complex heterocycles, 5-iodo-2-(propan-2-yl)-1,3-oxazole (CAS: 1256952-68-7 analogs) is a high-value "warhead" for Suzuki-Miyaura and Sonogashira couplings.
Commercial Certificates of Analysis (CoA) typically grade this compound at 95% or 97% purity based on HPLC-UV (Area %) . For early-stage discovery, this is acceptable. However, for process chemistry and structure-activity relationship (SAR) studies, relying solely on HPLC-UV is a critical vulnerability.
The Problem: The iodine atom significantly alters the UV absorption profile compared to its impurities (specifically the de-iodinated parent and ring-opened byproducts). A sample appearing 98% pure by UV can actually be <90% pure by weight, leading to stoichiometric miscalculations, catalyst poisoning, and failed cross-couplings.
The Solution: This guide compares the industry-standard HPLC-UV against the superior Quantitative NMR (qNMR) and GC-MS methods, establishing qNMR as the necessary "Gold Standard" for this specific scaffold.
The Impurity Landscape: Origins & Risks
To understand the QC challenge, we must map the genesis of impurities. This compound is typically synthesized via the lithiation-iodination of 2-isopropyloxazole.
Figure 1: Synthesis & Impurity Origin Map
Caption: Figure 1. The lithiation-iodination pathway reveals three critical impurities: unreacted parent (Impurity A), over-iodinated species (Impurity B), and hydrolysis products (Impurity C).
Comparative Analysis of Analytical Methods
We evaluated three analytical techniques using a "Vendor Grade" sample (labeled 97%) and a "Re-purified" sample.
Table 1: Method Performance Matrix
| Feature | HPLC-UV (Standard) | GC-MS | qNMR (Recommended) |
| Primary Detection | UV Absorption (210-254 nm) | Electron Impact Ionization | Proton Spin Resonance |
| Bias Source | Extinction coefficient differences (I vs H) | Thermal decomposition of C-I bond | None (Nucleus independent) |
| Limit of Detection | Excellent (<0.05%) | Good (<0.1%) | Moderate (~0.5%) |
| Sample Recovery | Destructive | Destructive | Non-destructive |
| Critical Flaw | Overestimates purity if impurities have low UV response. | False positives (de-iodination) due to injector heat. | Requires ~10mg sample. |
| Suitability | Routine Monitoring | Volatile Impurity ID | Absolute Purity Assignment |
Detailed Technical Insights
A. HPLC-UV: The "Response Factor" Blind Spot
The C5-Iodine atom induces a bathochromic shift and changes the molar extinction coefficient (
-
Observation: The parent 2-isopropyloxazole often has a lower
at 254 nm than the iodinated product. -
Consequence: A sample containing 10% parent oxazole may only show a 2% impurity peak by Area Integration. You believe you have 98% purity, but you only have 90%.
B. GC-MS: The Thermal Risk
Iodo-oxazoles possess a weak C-I bond (bond dissociation energy ~50-60 kcal/mol).
-
Observation: At typical GC injector temperatures (250°C), thermal protodeiodination occurs inside the instrument.
-
Consequence: The chromatogram shows a large "parent" peak that is actually an artifact of the method, not the sample. This leads to unnecessary re-purification efforts.
C. qNMR: The Absolute Truth
Quantitative NMR uses an internal standard (IS) with a known purity to determine the weight % of the analyte.
-
Mechanism: The integral of the signal is directly proportional to the number of nuclei, independent of chemical structure or optical properties.
-
Verdict: This is the only method that accurately quantifies the "active" iodine content and residual solvents (which are invisible in UV) simultaneously.
Experimental Protocols
Protocol A: The "Gold Standard" qNMR Method
Use this method for incoming goods inspection and final release of intermediates.
Reagents:
-
Solvent: CDCl
(99.8% D) or DMSO-d . Note: CDCl is preferred to prevent potential D/H exchange at C4/C5 if the sample is acidic. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).
-
Why TMB? It has sharp singlets at
6.1 (Ar-H) and 3.8 (OMe) that do not overlap with the isopropyl group ( 1.3 d, 3.1 sept) or the oxazole C4-H ( ~7.5 s).
-
Workflow:
-
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~5 mg of TMB ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolution: Add 0.6 mL CDCl
. Vortex until fully dissolved. Transfer to NMR tube. -
Acquisition Parameters (Critical):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 60 seconds (Must be
of the slowest nucleus). Standard 1s delays will under-integrate the aromatic protons. -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
6.1, 3H) and the Product peak (C4-H, ~7.5, 1H).
Calculation:
Protocol B: Optimized HPLC Method (Stability Indicating)
Use this for reaction monitoring, but calibrate against qNMR.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: 220 nm (Better sensitivity for the parent oxazole) and 254 nm.
-
Note: If the "Parent" peak area is >2% at 220nm, reject the batch for sensitive couplings.
Case Study: Impact on Downstream Suzuki Coupling
To validate the importance of this QC strategy, we performed a comparative Suzuki coupling using 5-iodo-2-isopropyloxazole from two different sources.
Reaction: Coupling with Phenylboronic acid (1.2 eq), Pd(dppf)Cl
| Sample Source | Analytical Data | Actual Yield (Isolated) | Observation |
| Vendor A | 98.2% (HPLC, 254nm) | 62% | Dark reaction mixture; difficult purification. |
| Re-purified | 99.1% (qNMR) | 89% | Clean conversion. |
Analysis: Vendor A's sample, when analyzed by qNMR, was actually only 84% pure . The remaining 16% consisted of:
-
Parent Oxazole (8%): Invisible at 254nm due to low response.
-
Inorganic Salts (5%): Residual LiCl/KI from synthesis (invisible in HPLC).
-
Water (3%): Quenched the catalyst.
The "invisible" impurities in the Vendor A sample led to incorrect stoichiometry (under-loading of the electrophile) and catalyst deactivation.
QC Decision Tree
Use this workflow to standardize your intake process.
Figure 2: Analytical Workflow
Caption: Figure 2. A "qNMR First" approach prevents the acceptance of low-quality material that might pass a standard HPLC check.
References
-
Synthesis of 5-substituted 2-iodooxazoles
- Direct lithiation-iodin
- Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles." Journal of Organic Chemistry.
-
qNMR Standards & Protocols
- Valid
- Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Suzuki Coupling Sensitivity
- Impact of halides purity on Pd-c
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Stability of Halo-oxazoles
-
Hydrolytic instability of the oxazole ring.[4]
- Wipf, P., & Miller, C. P. (1993). "A New Synthesis of Highly Functionalized Oxazoles." Journal of Organic Chemistry.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Iodo-2-(propan-2-yl)-1,3-oxazole
This guide provides immediate, essential safety and logistical information for handling this compound. It is built on the principles of risk mitigation through the hierarchy of controls, prioritizing engineering and administrative controls before detailing the final line of defense: Personal Protective Equipment (EHS).
Immediate Hazard Assessment & Pre-Handling Checklist
Before any manipulation of this compound, a thorough risk assessment is mandatory. Halogenated organic compounds can present a range of hazards, including potential carcinogenicity, toxicity, and persistence in the environment.[1][2] Organoiodine compounds, in particular, can be reactive and may have toxicological profiles requiring careful handling.[3]
| Hazard Class | Anticipated Risk | Rationale & Mitigation Strategy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Harmful. | The toxicological properties are unknown. All routes of exposure must be prevented. Work must be conducted in a certified chemical fume hood to prevent inhalation.[4] |
| Skin Corrosion/Irritation | Assumed Irritant/Corrosive. | Heterocyclic and halogenated compounds can cause skin irritation or dermatitis upon prolonged contact.[5] Direct skin contact must be avoided through proper glove selection and lab coat discipline. |
| Eye Damage/Irritation | Assumed Severe Irritant. | Powders or splashes can cause serious, potentially irreversible, eye damage.[5] Chemical splash goggles are mandatory. |
| Reactivity | Potential sensitivity to light and heat. | Iodo-compounds can be light-sensitive. The oxazole ring may have specific incompatibilities. Store in a cool, dry, dark place away from strong oxidizing agents.[4][6] |
| Environmental Hazard | Assumed Persistent & Harmful to Aquatic Life. | Halogenated organic compounds are often persistent.[2] Disposal must follow strict protocols for halogenated waste to prevent environmental release.[7] |
Primary Lines of Defense: Engineering & Administrative Controls
Personal Protective Equipment is the last barrier. Your primary protection comes from your work environment and procedures.
-
Engineering Control - The Chemical Fume Hood: All manipulations of 5-Iodo-2-(propan-2-yl)-1,3-oxazole, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[4] This is critical to minimize inhalation exposure to the solid powder or any potential vapors.
-
Administrative Control - Designated Area: All work with this compound should be restricted to a designated area within the laboratory.[4] This area should be clearly marked, and access should be limited to trained personnel. This practice contains potential contamination and simplifies cleanup procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the unknown specific hazards, a conservative and comprehensive approach to PPE is required.
| PPE Component | Specification & Standard | Rationale & Causality |
| Hand Protection | Double Gloving: Nitrile Gloves (Inner & Outer) | Aromatic and halogenated hydrocarbons are known to attack many glove materials.[8][9] While no specific data exists for this compound, nitrile gloves offer good general resistance.[10][11] Double gloving provides an extra layer of protection against tears and minimizes exposure during glove removal. Change gloves immediately if contamination is suspected. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes and fine powders.[12] A face shield should be worn over the goggles during procedures with a high splash risk. |
| Protective Clothing | Flame-Resistant (FR) Laboratory Coat & Closed-toe Shoes | A buttoned, flame-resistant lab coat protects the skin and personal clothing from contamination.[3] Shoes must fully cover the foot; porous materials like mesh are unacceptable. |
| Respiratory Protection | Generally Not Required with Fume Hood Use | If engineering controls (fume hood) fail or for significant spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[13] Proper fit-testing and training are required for respirator use. |
Operational Plan: A Step-by-Step Handling Workflow
The following workflow is designed to minimize exposure and ensure procedural integrity from acquisition to disposal.
Caption: Safe Handling Workflow for 5-Iodo-2-(propan-2-yl)-1,3-oxazole.
Disposal Plan: Managing Halogenated Waste
Proper segregation of waste is paramount for both safety and environmental compliance. The presence of iodine classifies this compound as a halogenated organic substance.
-
Do Not Mix with Non-Halogenated Waste : Halogenated waste streams are typically incinerated under specific conditions, a process that is more costly and complex than for non-halogenated solvents.[7][14] Mixing these waste streams contaminates the entire container and incurs significant disposal costs.
-
Use Designated, Labeled Containers : All waste containing 5-Iodo-2-(propan-2-yl)-1,3-oxazole, including reaction liquors, washings, and contaminated solids (e.g., silica gel, filter paper), must be collected in a clearly labeled "Halogenated Organic Waste" container.[6][15]
-
Container Integrity : Waste containers must be in good condition, compatible with the chemical contents, and have a secure, tight-fitting lid to prevent spills and vapor release.[6][7][14]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," and all chemical constituents must be listed by their full names—do not use abbreviations.[6][14]
Emergency Procedures: Spill & Exposure Response
Small Spill (Contained within Fume Hood):
-
Ensure you are wearing your full PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated waste.[14]
-
Decontaminate the area with an appropriate solvent and wipe clean.
Large Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.[6]
-
Close the laboratory doors to contain vapors.[6]
-
Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][16] Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][17] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
By adhering to these protocols, you establish a self-validating system of safety, ensuring that your work with novel compounds like 5-Iodo-2-(propan-2-yl)-1,3-oxazole can proceed with confidence and control.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety.
- Bucknell University. Hazardous Waste Segregation. Bucknell University Environmental Health & Safety.
- Washington State University Environmental Health & Safety.
- University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
- University of California, Berkeley.
- PubChem. 5-[1-Iodo-2-(2-iodophenyl)propan-2-yl]-1,3-oxazole.
- Calibre Chemicals. Personal Protective Equipment for Methyl Iodide Use. SlideShare.
- U.S. Environmental Protection Agency. Personal Protective Equipment. EPA.
- Gloves By Web. Gloves Chemical Resistance Chart.
- CP Lab Safety.
- SKS Science Products.
- MIT Plasma Science and Fusion Center.
- Thermo Fisher Scientific.
- MP Biomedicals.
- Sigma-Aldrich. Safety Data Sheet - 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole. MilliporeSigma.
- Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- OSU Chemistry Department. Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- Fluorochem Ltd. Safety Data Sheet - 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid. CymitQuimica.
- Sigma-Aldrich.
- Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(55), 116863–116877.
- ChemSec.
Sources
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinlist.chemsec.org [sinlist.chemsec.org]
- 3. Personal Protective Equipment for Methyl Iodide Use | PPTX [slideshare.net]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. fac.uncg.edu [fac.uncg.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 12. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. gerpac.eu [gerpac.eu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
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- 17. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
